molecular formula C12H14Br2N2Ni B13912430 Dibromobis(4-methylpyridine)nickel

Dibromobis(4-methylpyridine)nickel

Cat. No.: B13912430
M. Wt: 404.75 g/mol
InChI Key: XQVWHISDESZQOS-UHFFFAOYSA-L
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Description

Dibromobis(4-methylpyridine)nickel is a coordination compound with the chemical formula NiBr₂(C₆H₇N)₂. It is composed of a nickel(II) ion coordinated to two bromide ions and two 4-methylpyridine ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromobis(4-methylpyridine)nickel can be synthesized through the reaction of nickel(II) bromide with 4-methylpyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or methanol, followed by the addition of 4-methylpyridine. The mixture is then stirred and heated to facilitate the formation of the coordination compound .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dibromobis(4-methylpyridine)nickel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibromobis(4-methylpyridine)nickel has several scientific research applications, including:

Mechanism of Action

The mechanism by which Dibromobis(4-methylpyridine)nickel exerts its effects involves coordination chemistry principles. The nickel(II) ion forms coordination bonds with the bromide ions and 4-methylpyridine ligands, creating a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H14Br2N2Ni

Molecular Weight

404.75 g/mol

IUPAC Name

dibromonickel;4-methylpyridine

InChI

InChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2

InChI Key

XQVWHISDESZQOS-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br

Origin of Product

United States

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